molecular formula C8H8ClN5 B093398 5-chloroquinazoline-2,4,6-triamine CAS No. 17511-20-5

5-chloroquinazoline-2,4,6-triamine

Cat. No.: B093398
CAS No.: 17511-20-5
M. Wt: 209.63 g/mol
InChI Key: JZWXVYNQIJJTKF-UHFFFAOYSA-N
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Description

5-chloroquinazoline-2,4,6-triamine is a heterocyclic compound with the molecular formula C8H8ClN5. It is characterized by the presence of three amino groups and one chlorine atom attached to a quinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloroquinazoline-2,4,6-triamine typically involves the reaction of 5-chloro-6-nitroquinazoline with reducing agents to introduce the amino groups. One common method includes the reduction of 5-chloro-6-nitroquinazoline using hydrogen gas in the presence of a palladium catalyst. The reaction conditions often involve elevated temperatures and pressures to ensure complete reduction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-chloroquinazoline-2,4,6-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can have different chemical and biological properties .

Scientific Research Applications

5-chloroquinazoline-2,4,6-triamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloroquinazoline-2,4,6-triamine involves its interaction with specific molecular targets. For instance, as a dihydrofolate reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts the synthesis of nucleotides, which are essential for DNA replication and cell division .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Triaminoquinazoline: Lacks the chlorine atom, which can affect its chemical reactivity and biological activity.

    5-Chloroquinazoline: Lacks the amino groups, resulting in different chemical properties and applications.

    2,4-Diamino-5-chloroquinazoline:

Uniqueness

5-chloroquinazoline-2,4,6-triamine is unique due to the presence of three amino groups and one chlorine atom on the quinazoline ring. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-chloroquinazoline-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN5/c9-6-3(10)1-2-4-5(6)7(11)14-8(12)13-4/h1-2H,10H2,(H4,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWXVYNQIJJTKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1N)Cl)C(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70169931
Record name 2,4,6-Triamino-5-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17511-20-5
Record name 2,4,6-Triamino-5-chloroquinazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017511205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Triamino-5-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound was prepared in a manner analogous to that of Example 13, using 11.0 grams (0.049 mole) of 2,4-diamino-5-chloro-6-nitroquinazoline and 1.0 gram of 10% platinum on carbon in 70 mL of 2-methoxyethanol and 130 mL of ethanol, yielding 2,4,6-triamino-5-chloroquinazoline.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Three
Quantity
130 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What can you tell us about the structure of 2,4,6-Triamino-5-chloroquinazoline and its interaction with dihydrofolate reductase?

A1: While the provided abstract doesn't delve into the specifics of the interaction mechanism, it does confirm that the research paper elucidates the structure of 2,4,6-Triamino-5-chloroquinazoline, a known dihydrofolate reductase inhibitor []. Understanding the structural details of this compound is crucial for comprehending how it binds to and inhibits dihydrofolate reductase. Dihydrofolate reductase plays a critical role in the folic acid cycle, essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. Inhibition of this enzyme disrupts DNA synthesis and cellular replication, making it a target for various chemotherapeutic agents. Further details on the interaction mechanism, binding sites, and potential conformational changes upon binding would require a thorough examination of the full research paper.

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